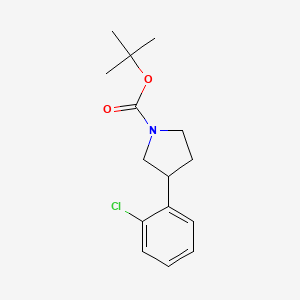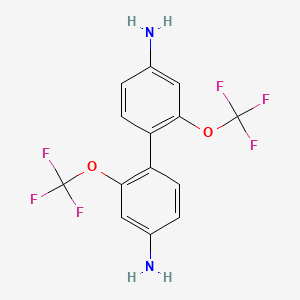
2,2'-Bis(trifluoromethoxy)benzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a biphenyl core, with diamine functionalities at the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by the electron-withdrawing trifluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: A related compound used in similar synthetic applications.
4-(Trifluoromethoxy)benzoic acid: Another compound with a trifluoromethoxy group, used in the synthesis of pharmaceuticals.
Uniqueness
2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of two trifluoromethoxy groups and diamine functionalities, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H10F6N2O2 |
|---|---|
Peso molecular |
352.23 g/mol |
Nombre IUPAC |
4-[4-amino-2-(trifluoromethoxy)phenyl]-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)24-14(18,19)20/h1-6H,21-22H2 |
Clave InChI |
NZOHUOCKJIYPKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)OC(F)(F)F)C2=C(C=C(C=C2)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
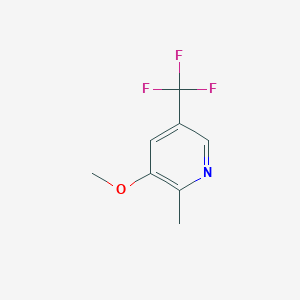
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
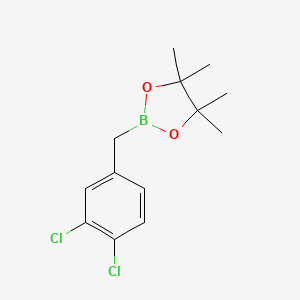
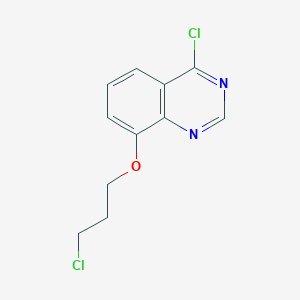

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
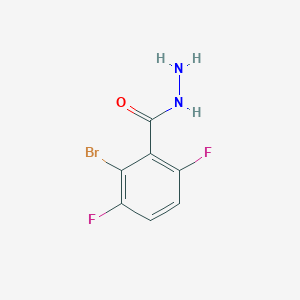
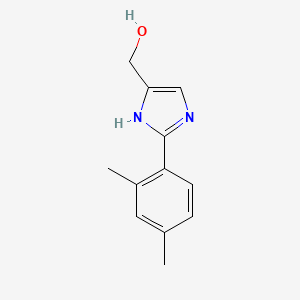
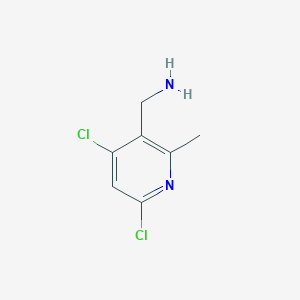
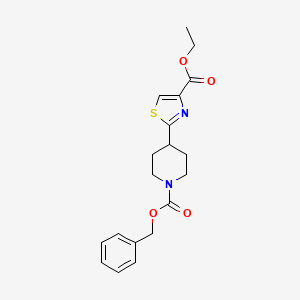
![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
